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Introduction

The influenza virus nucleoprotein (NP) is a highly conserved internal protein, making it a key
target for universal influenza vaccine strategies. Within the NP, the peptide sequence spanning
amino acids 44-52 (NP(44-52)) has been identified as a critical epitope for inducing cell-
mediated immunity. Specifically, NP(44-52), with the sequence CTELKLSDY, is a well-
characterized HLA-Al-restricted cytotoxic T lymphocyte (CTL) epitope.[1] Research has
demonstrated that this peptide can elicit potent CTL responses, which are crucial for clearing
virally infected cells and contributing to protective immunity against various influenza A virus
strains.[2][3] These application notes provide an overview of the utility of the NP(44-52) peptide
in influenza research and detailed protocols for its use in immunological assays.

Applications

The NP(44-52) peptide is a valuable tool for various applications in influenza vaccine research,
including:

o Screening for T-cell responses: Assessing the presence and frequency of NP(44-52)-specific
T-cells in peripheral blood mononuclear cells (PBMCs) from individuals previously exposed
to influenza or vaccinated.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b12383220?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11031015/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2014.00285/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC1193597/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Evaluating vaccine immunogenicity: Measuring the ability of novel vaccine candidates to
induce a CTL response against this conserved epitope.

o CTL epitope mapping: Serving as a positive control in assays designed to identify new T-cell
epitopes.

e In vitro stimulation of CTLs: Expanding NP (44-52)-specific CTL populations from PBMCs for
further characterization and functional assays.

e Studying immune escape: Investigating the impact of mutations within the NP(44-52)
sequence on T-cell recognition and viral fithess.[2]

Data Presentation

The following tables summarize quantitative data related to the immunogenicity and
presentation of the NP(44-52) peptide.

Table 1. Immunogenicity of Influenza A Virus NP(44-52) Peptide
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Table 2: Binding of NP(44-52) Peptide to MHC Class | Molecules
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Experimental Protocols
Protocol 1: In Vitro Stimulation of PBMCs with NP(44-52)
Peptide and Intracellular Cytokine Staining (ICS)

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with the
NP(44-52) peptide to detect influenza-specific T-cell responses through the measurement of
intracellular cytokine production (e.g., IFN-y, TNF-a) by flow cytometry.

Materials:
e Cryopreserved or fresh PBMCs from HLA-A1 positive donors

e RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,
100 U/mL penicillin, and 100 pug/mL streptomycin (R10 medium)

 Influenza NP(44-52) peptide (CTELKLSDY), sterile and high purity
o Staphylococcal enterotoxin B (SEB) as a positive control

e DMSO (vehicle control for peptide)

» Brefeldin A and Monensin (protein transport inhibitors)

e Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)

e Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) and
intracellular cytokines (e.g., IFN-y, TNF-a)
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» Fixation/Permeabilization buffers

e FACS tubes or 96-well U-bottom plates
e Flow cytometer

Procedure:

e Thawing and Resting PBMCs:

o Thaw cryopreserved PBMCs quickly in a 37°C water bath.

[¢]

Transfer cells to a 15 mL conical tube and slowly add R10 medium.

[¢]

Centrifuge at 300 x g for 10 minutes, discard the supernatant.

[e]

Resuspend the cell pellet in fresh R10 medium and count the cells.

o

Adjust the cell concentration to 2 x 1076 cells/mL in R10 medium.

[¢]

Allow the cells to rest for at least 2 hours at 37°C, 5% CO2.
e Stimulation:
o Plate 1 x 1076 cells (0.5 mL) into FACS tubes or a 96-well plate.

o Add co-stimulatory antibodies (Anti-CD28 and Anti-CD49d) to each tube/well at a final
concentration of 1 pg/mL each.

o Prepare the following stimulation conditions in separate tubes/wells:
» Unstimulated Control: Add DMSO (at the same final concentration as the peptide stock).
» NP(44-52) Stimulation: Add NP(44-52) peptide to a final concentration of 1-10 pug/mL.
» Positive Control: Add SEB to a final concentration of 1 pg/mL.

o Incubate for 1-2 hours at 37°C, 5% CO2.
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o Add Brefeldin A (e.g., 10 pg/mL) and Monensin (e.g., 1 pg/mL) to all tubes/wells to inhibit
cytokine secretion.

o Incubate for an additional 4-6 hours (or overnight for some applications) at 37°C, 5% CO2.
e Staining:
o Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.

o Surface Staining: Resuspend the cell pellet in 50 pL of FACS buffer (PBS + 2% FBS)
containing the appropriate dilutions of fluorescently labeled antibodies against surface
markers (e.g., CD3, CD8).

o Incubate for 20-30 minutes at 4°C in the dark.
o Wash the cells with 2 mL of FACS buffer and centrifuge.

o Fixation and Permeabilization: Resuspend the cell pellet in 100-200 pL of
Fixation/Permeabilization buffer.

o Incubate for 20 minutes at room temperature in the dark.
o Wash the cells with 1X Permeabilization/Wash buffer.

o Intracellular Staining: Resuspend the fixed and permeabilized cells in 50 pL of 1X
Permeabilization/Wash buffer containing the appropriate dilutions of fluorescently labeled
antibodies against intracellular cytokines (e.g., IFN-y, TNF-q).

o Incubate for 30 minutes at room temperature in the dark.

o Wash the cells twice with 1X Permeabilization/Wash buffer.

o Resuspend the final cell pellet in 200-300 pL of FACS buffer.
e Flow Cytometry Analysis:

o Acquire the samples on a flow cytometer.

o Gate on lymphocytes, singlets, and then CD3+ T-cells.
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o Further gate on CD8+ T-cells.

o Analyze the expression of IFN-y and/or TNF-a within the CD8+ T-cell population for each

stimulation condition.

o The frequency of NP(44-52)-specific T-cells is the percentage of cytokine-positive cells in
the NP(44-52) stimulated sample after subtracting the background from the unstimulated
(DMSO) control.

Protocol 2: General Protocol for Peptide Vaccination and
Evaluation of Imnmune Response in a Mouse Model

This protocol provides a general framework for immunizing mice with an NP(44-52)-based
peptide vaccine and subsequently evaluating the induced T-cell response.

Materials:

C57BL/6 mice (if using a murine analog of NP(44-52)) or HLA-A1 transgenic mice.

e NP(44-52) peptide (or its murine equivalent).

e Adjuvant (e.g., CpG oligodeoxynucleotides, Poly(l:C), or formulated in microspheres).[3]

» Sterile PBS.

o Syringes and needles for immunization (e.g., subcutaneous or intraperitoneal).

e Spleen harvesting tools.

» Materials for ELISpot assay or Intracellular Cytokine Staining (as described in Protocol 1).
Procedure:

» Vaccine Formulation:

o Dissolve the NP(44-52) peptide in sterile PBS or another suitable vehicle.
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o Mix the peptide solution with the chosen adjuvant according to the manufacturer's
instructions. The final concentration should be determined based on previous studies or
pilot experiments (e.g., 10-50 ug of peptide per mouse).

e Immunization:

o Immunize mice with the peptide-adjuvant formulation (e.g., 100-200 uL total volume) via
the desired route (e.g., subcutaneous injection at the base of the tail or intraperitoneal
injection).

o Atypical immunization schedule involves a prime vaccination followed by one or two
booster vaccinations at 2-3 week intervals.

o Evaluation of Immune Response:

o One to two weeks after the final booster immunization, euthanize the mice and aseptically
harvest the spleens.

o Prepare single-cell suspensions of splenocytes.

o Evaluate the NP(44-52)-specific T-cell response using either an IFN-y ELISpot assay or
Intracellular Cytokine Staining (as detailed in Protocol 1, adapted for murine cells).

» For ELISpot, plate splenocytes in pre-coated IFN-y plates and stimulate with the NP (44-
52) peptide. The number of spots corresponds to the number of IFN-y-secreting cells.

» For ICS, stimulate splenocytes with the peptide and follow the staining procedure to
determine the percentage of cytokine-producing CD8+ T-cells.

e (Optional) In Vivo Challenge:

o Following the immunization schedule, mice can be challenged with a sublethal dose of a
relevant influenza A virus strain.

o Monitor weight loss, morbidity, and mortality.

o At a specific time point post-challenge, lung viral titers can be determined to assess the
protective efficacy of the vaccine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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